5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzyloxyphenyl intermediate: This involves the reaction of benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxy group.
Introduction of the ethylthio group: This step involves the reaction of an appropriate thiol with an ethylating agent to introduce the ethylthio group.
Cyclization to form the pyrimidoquinoline core: This step involves the cyclization of the intermediate compounds under acidic or basic conditions to form the pyrimidoquinoline core.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may yield more saturated compounds.
Scientific Research Applications
5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require further investigation.
Comparison with Similar Compounds
Similar Compounds
5-(4-(benzyloxy)phenyl)-2-(methylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione: Similar structure with a methylthio group instead of an ethylthio group.
5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-trione: Similar structure with an additional keto group.
Uniqueness
The uniqueness of 5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for research and development.
Properties
Molecular Formula |
C28H29N3O3S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-ethylsulfanyl-8,8-dimethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C28H29N3O3S/c1-4-35-27-30-25-24(26(33)31-27)22(23-20(29-25)14-28(2,3)15-21(23)32)18-10-12-19(13-11-18)34-16-17-8-6-5-7-9-17/h5-13,22H,4,14-16H2,1-3H3,(H2,29,30,31,33) |
InChI Key |
VJPOJBQQMFOQFB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.